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molecular formula C10H8ClN3O B8373040 2-(4-Aminophenoxy)-5-chloropyrimidine

2-(4-Aminophenoxy)-5-chloropyrimidine

Cat. No. B8373040
M. Wt: 221.64 g/mol
InChI Key: YCTBOFJDXQDUJD-UHFFFAOYSA-N
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Patent
US04460588

Procedure details

A mixture of 5-chloro-2-methylsulfonylpyrimidine* (94 g), p-aminophenol (53 g), potassium carbonate (50 g) and methyl ethyl ketone (350 ml) was heated under reflux for a period of 3 hours. The mixture was filtered and the residue was washed with 2×200 ml of boiling acetone. Evaporation of the combined organic liquors left an orange oil. This readily dissolved in benzene and on standing the product crystallised and was collected by filtration and dried. Yield 80 g (74%), m.p. 125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](S(C)(=O)=O)=[N:6][CH:7]=1.[CH:12]1[C:17]([NH2:18])=[CH:16][CH:15]=[C:14]([OH:19])[CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[NH2:18][C:17]1[CH:12]=[CH:13][C:14]([O:19][C:5]2[N:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=2)=[CH:15][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC(=NC1)S(=O)(=O)C
Name
Quantity
53 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a period of 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue was washed with 2×200 ml of boiling acetone
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined organic liquors
WAIT
Type
WAIT
Details
left an orange oil
DISSOLUTION
Type
DISSOLUTION
Details
This readily dissolved in benzene
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(OC2=NC=C(C=N2)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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